1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-(3-(1,4-Dioxa-8-azaspiro[45]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound It features a complex structure with multiple functional groups, including an azetidine ring, a spiro compound, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the spiro compound and the fluorophenoxy group. Common reagents and catalysts used in these reactions include:
Azetidine formation: This step may involve the cyclization of a suitable precursor under basic or acidic conditions.
Spiro compound introduction: This can be achieved through a nucleophilic substitution reaction.
Fluorophenoxy group attachment: This step often involves the use of a fluorinated phenol derivative and a coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-(1,4-Dioxa-8-azaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenoxy group in 1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone may impart unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to biological targets.
Properties
IUPAC Name |
1-[3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5/c20-15-3-1-2-4-16(15)25-13-17(23)22-11-14(12-22)18(24)21-7-5-19(6-8-21)26-9-10-27-19/h1-4,14H,5-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKRUMTZCCIOIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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